Lysyl-phenylalanyl-histidyl-glutamyl-lysyl-histidyl-histidyl-seryl-histidyl-arginyl-glycyl-tyrosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

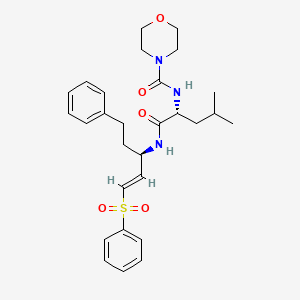

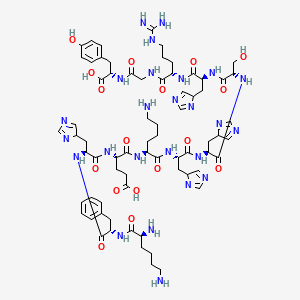

“Lysyl-phenylalanyl-histidyl-glutamyl-lysyl-histidyl-histidyl-seryl-histidyl-arginyl-glycyl-tyrosine” is a peptide with the molecular formula C70H99N25O17 . It is also known as Histatin 8 and is found in human parotid saliva .

Synthesis Analysis

The synthesis of this peptide involves the use of aminoacyl-tRNA synthetases (ARSs), which are essential enzymes for protein synthesis . ARSs ligate amino acids to their corresponding tRNAs in protein synthesis . For example, KRS designates the lysyl-tRNA synthetase and KARS is the gene encoding it .Chemical Reactions Analysis

The chemical reactions involving this peptide are likely to be mediated by ARSs . These enzymes have evolutionarily conserved enzymatic mechanisms and can generate effective anti-infective agents based on the structural differences in the catalytic clefts of ARSs from pathogens and humans .Applications De Recherche Scientifique

Synthesis and Properties of Corticotropin Peptides

Studies on corticotropin peptides, such as those by Inouye, Watanabe, Namba, and Otsuka (1970), have explored the synthesis and biological properties of peptides related to the amino-terminal sequence of corticotropin. These peptides, including modifications of the amino-terminal residue, exhibit specific biological activities and provide insights into the structure-activity relationships of hormone peptides. For example, the synthesis of octadecapeptide amides with variations at the amino-terminal end showed differences in adrenal-stimulating properties, highlighting the importance of specific amino acid residues in biological activity (Inouye et al., 1970).

Role of Specific Amino Acids in Enzymatic Catalysis

Research on site-specific mutagenesis, such as the work by Chen, Jiang, Lin, Lee, Baker, and Chang (1993), has provided evidence for the involvement of specific amino acids like tyrosine and lysine in the catalysis by enzymes like Drosophila alcohol dehydrogenase. These studies demonstrate how changing certain amino acids can affect the enzyme's catalytic activity and substrate specificity, offering insights into enzyme mechanism and design (Chen et al., 1993).

Amino Acid Interactions in Proteins

The interactions between amino acids and aromatic groups within proteins have been studied to understand the structural and functional aspects of protein interactions. Research by Burley and Petsko (1986) on amino-aromatic interactions in proteins elucidates how side-chain amino groups of lysine, arginine, asparagine, glutamine, and histidine preferentially locate near aromatic side chains, influencing protein structure and function (Burley & Petsko, 1986).

Protein Digestion and Amino Acid Absorption

The digestion and absorption of proteins, involving sequences of amino acids linked by peptide bonds, are crucial for nutritional science. Gray and Cooper (1971) discuss the essential and non-essential amino acids, highlighting the importance of dietary intake for those that the body cannot synthesize. This research provides a foundational understanding of nutritional requirements and metabolic pathways related to amino acids (Gray & Cooper, 1971).

Orientations Futures

The future directions in the research of this peptide could involve exploring its potential as a therapeutic target. Recent advances have unveiled unexpected disease-associated mutations and altered expression in human ARSs, revealing hidden biological functions beyond their catalytic roles in protein synthesis . These studies have brought to light their potential as a rich and unexplored source for new therapeutic targets and agents .

Propriétés

IUPAC Name |

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H99N25O17/c71-20-6-4-11-46(73)59(101)90-50(23-39-9-2-1-3-10-39)63(105)92-51(25-41-29-76-35-82-41)65(107)89-49(18-19-58(99)100)62(104)88-48(12-5-7-21-72)61(103)91-53(27-43-31-78-37-84-43)66(108)93-54(28-44-32-79-38-85-44)67(109)95-56(34-96)68(110)94-52(26-42-30-77-36-83-42)64(106)87-47(13-8-22-80-70(74)75)60(102)81-33-57(98)86-55(69(111)112)24-40-14-16-45(97)17-15-40/h1-3,9-10,14-17,29-32,35-38,41-44,46-56,96-97H,4-8,11-13,18-28,33-34,71-73H2,(H,81,102)(H,86,98)(H,87,106)(H,88,104)(H,89,107)(H,90,101)(H,91,103)(H,92,105)(H,93,108)(H,94,110)(H,95,109)(H,99,100)(H,111,112)(H4,74,75,80)/t41?,42?,43?,44?,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVLPSBDYOVCST-ZUDWGGBQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2C=NC=N2)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3C=NC=N3)C(=O)NC(CC4C=NC=N4)C(=O)NC(CO)C(=O)NC(CC5C=NC=N5)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2C=NC=N2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3C=NC=N3)C(=O)N[C@@H](CC4C=NC=N4)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5C=NC=N5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O)NC(=O)[C@H](CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H99N25O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1562.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lysyl-phenylalanyl-histidyl-glutamyl-lysyl-histidyl-histidyl-seryl-histidyl-arginyl-glycyl-tyrosine | |

CAS RN |

127637-03-0 |

Source

|

| Record name | Histatin 8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127637030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

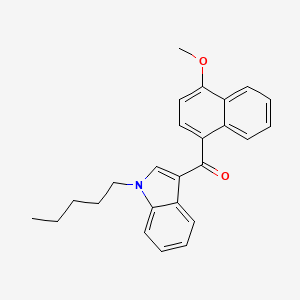

![(6AR,10AR)-3-(1,1-Dimethylbutyl)-6A,7,10,10A-tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran](/img/structure/B1673184.png)

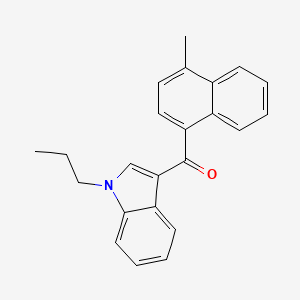

![3-[(4-Tert-butylphenyl)methyl]-1-[(3-fluoro-4-methanesulfonamidophenyl)methyl]thiourea](/img/structure/B1673192.png)

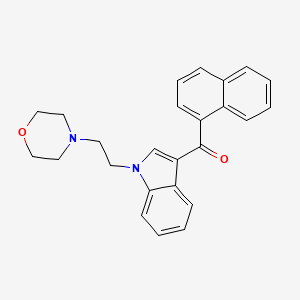

![[2-[(4-Tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate](/img/structure/B1673194.png)

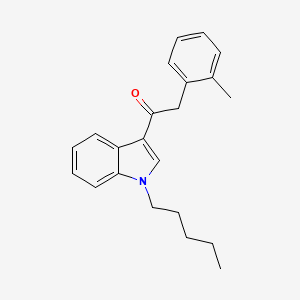

![2-[1-[(2-Chlorophenyl)methyl]-2-methyl-5-methylsulfanylindol-3-yl]ethylazanium;chloride](/img/structure/B1673199.png)